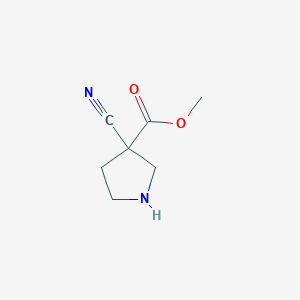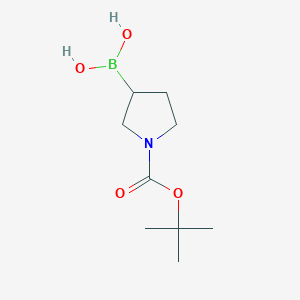![molecular formula C8H7BrN4O2 B13571852 Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13571852.png)
Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with a bromine atom and an ethyl ester group attached.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar microwave-mediated conditions. The process involves the use of enaminonitriles and benzohydrazides, which are readily available and cost-effective. The reaction is carried out at elevated temperatures (around 140°C) to achieve high yields within a short reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form new heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Condensation Reactions: Reagents such as aldehydes or ketones are used in the presence of acidic or basic catalysts to facilitate the condensation process.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include azido, thiocyanato, or other substituted derivatives.
Condensation Products: The major products are often new heterocyclic compounds with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is studied for its effects on various biological pathways, including its role as an inhibitor of specific enzymes and receptors.
Material Science: It is used in the development of new materials with unique properties, such as conducting polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but lacks the bromine atom and the ethyl ester group.
1,2,4-Triazolo[1,5-a]pyrimidine: Similar core structure but with different substituents.
Uniqueness
Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to the presence of the bromine atom and the ethyl ester group, which confer distinct chemical reactivity and biological activity. These functional groups allow for further derivatization and enhance the compound’s potential as a versatile building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C8H7BrN4O2 |
|---|---|
Molekulargewicht |
271.07 g/mol |
IUPAC-Name |
ethyl 2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H7BrN4O2/c1-2-15-6(14)5-3-10-8-11-7(9)12-13(8)4-5/h3-4H,2H2,1H3 |
InChI-Schlüssel |
BZXGXBYYIGDBFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN2C(=NC(=N2)Br)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-({3-chloro-[1,1'-biphenyl]-4-yl}oxy)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13571804.png)


![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13571815.png)


![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylicacid](/img/structure/B13571844.png)

![2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13571858.png)

